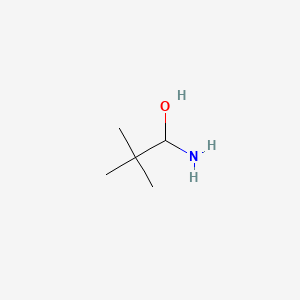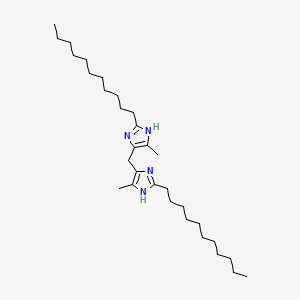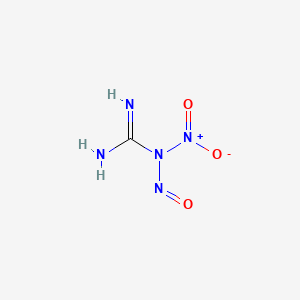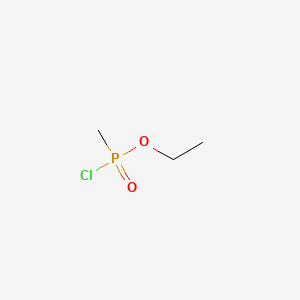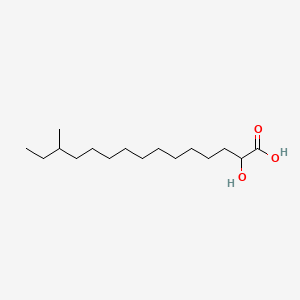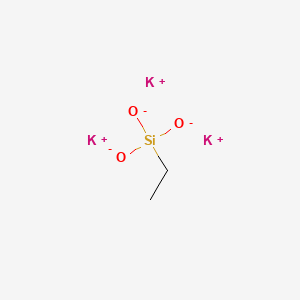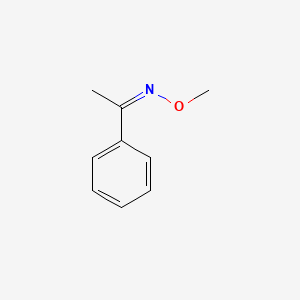
Hexanoic acid, 4-formylphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanoic acid, 4-formylphenyl ester is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol . It is an ester formed from hexanoic acid and 4-formylphenol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexanoic acid, 4-formylphenyl ester can be synthesized through the esterification of hexanoic acid with 4-formylphenol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 4-formylphenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to hexanoic acid and 4-formylphenol in the presence of an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophilic acyl substitution reactions often require nucleophiles such as amines or alcohols and may be catalyzed by acids or bases.
Major Products Formed
Hydrolysis: Hexanoic acid and 4-formylphenol.
Reduction: The corresponding alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Hexanoic acid, 4-formylphenyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Research into its potential therapeutic applications, such as drug delivery systems, is ongoing.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of hexanoic acid, 4-formylphenyl ester involves its interaction with various molecular targets and pathways. For example, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, resulting in the formation of hexanoic acid and 4-formylphenol . In reduction reactions, the ester is reduced to the corresponding alcohol through the transfer of hydride ions from the reducing agent .
Comparison with Similar Compounds
Hexanoic acid, 4-formylphenyl ester can be compared with other esters such as:
Ethyl acetate: A simple ester used as a solvent in various applications.
Methyl butanoate: Known for its fruity aroma and used in flavorings.
Butyl acetate: Commonly used in the production of lacquers and paints.
This compound is unique due to its specific structure, which combines the properties of hexanoic acid and 4-formylphenol, making it suitable for specialized applications in research and industry .
Properties
CAS No. |
50262-51-6 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
(4-formylphenyl) hexanoate |
InChI |
InChI=1S/C13H16O3/c1-2-3-4-5-13(15)16-12-8-6-11(10-14)7-9-12/h6-10H,2-5H2,1H3 |
InChI Key |
DBFNEZMYRPLRIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



